REACTION_SMILES
|
[CH3:18][O:19][CH2:20][CH2:21][O:22][Al+:23][O:24][CH2:25][CH2:26][O:27][CH3:28].[CH3:32][c:33]1[cH:34][cH:35][cH:36][cH:37][cH:38]1.[ClH:31].[H-:17].[H-:30].[NH2:1][CH:2]1[CH2:3][N:4]([CH2:10][c:11]2[cH:12][cH:13][cH:14][cH:15][cH:16]2)[C:5](=[O:9])[C:6]12[CH2:7][CH2:8]2.[Na+:29]>>[NH2:1][CH:2]1[CH2:3][N:4]([CH2:10][c:11]2[cH:12][cH:13][cH:14][cH:15][cH:16]2)[CH2:5][C:6]12[CH2:7][CH2:8]2
|
Name
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COCCO[Al+]OCCOC
|
Quantity
|
Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
COCCO[Al+]OCCOC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC1CN(Cc2ccccc2)C(=O)C12CC2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
NC1CN(Cc2ccccc2)CC12CC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:18][O:19][CH2:20][CH2:21][O:22][Al+:23][O:24][CH2:25][CH2:26][O:27][CH3:28].[CH3:32][c:33]1[cH:34][cH:35][cH:36][cH:37][cH:38]1.[ClH:31].[H-:17].[H-:30].[NH2:1][CH:2]1[CH2:3][N:4]([CH2:10][c:11]2[cH:12][cH:13][cH:14][cH:15][cH:16]2)[C:5](=[O:9])[C:6]12[CH2:7][CH2:8]2.[Na+:29]>>[NH2:1][CH:2]1[CH2:3][N:4]([CH2:10][c:11]2[cH:12][cH:13][cH:14][cH:15][cH:16]2)[CH2:5][C:6]12[CH2:7][CH2:8]2
|
Name
|
COCCO[Al+]OCCOC
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COCCO[Al+]OCCOC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC1CN(Cc2ccccc2)C(=O)C12CC2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
NC1CN(Cc2ccccc2)CC12CC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |